molecular formula C5H11N3OS B1146672 (R)-1-Azido-4-(methylsulfinyl)-butane CAS No. 155185-01-6

(R)-1-Azido-4-(methylsulfinyl)-butane

Cat. No.: B1146672
CAS No.: 155185-01-6
M. Wt: 161.23 g/mol
InChI Key: SCBWZMZIFFMINE-UHFFFAOYSA-N
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Description

®-1-Azido-4-(methylsulfinyl)-butane is an organic compound that features both an azido group and a methylsulfinyl group. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications. The azido group is known for its reactivity, particularly in click chemistry, while the methylsulfinyl group can participate in oxidation and reduction reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Azido-4-(methylsulfinyl)-butane typically involves the introduction of the azido group and the methylsulfinyl group onto a butane backbone. One common method is to start with a suitable butane derivative and introduce the azido group through nucleophilic substitution. The methylsulfinyl group can be introduced via oxidation of a corresponding sulfide.

Industrial Production Methods

Industrial production of ®-1-Azido-4-(methylsulfinyl)-butane may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

®-1-Azido-4-(methylsulfinyl)-butane can undergo various chemical reactions, including:

    Oxidation: The methylsulfinyl group can be further oxidized to a sulfone.

    Reduction: The azido group can be reduced to an amine.

    Substitution: The azido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the methylsulfinyl group.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can reduce the azido group.

    Substitution: Nucleophiles such as amines or thiols can react with the azido group under mild conditions.

Major Products Formed

    Oxidation: The major product is the corresponding sulfone.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products are the substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ®-1-Azido-4-(methylsulfinyl)-butane is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in organic synthesis, particularly in the formation of heterocycles and other functionalized compounds.

Biology

In biological research, the azido group can be used for bioorthogonal labeling, allowing for the tracking and visualization of biomolecules in living systems. The methylsulfinyl group can also play a role in modulating the biological activity of the compound.

Medicine

In medicine, derivatives of ®-1-Azido-4-(methylsulfinyl)-butane may be explored for their potential therapeutic properties. The azido group can be used to introduce bioactive moieties, while the methylsulfinyl group can influence the pharmacokinetic properties of the compound.

Industry

In industry, ®-1-Azido-4-(methylsulfinyl)-butane can be used in the production of specialty chemicals and materials. Its reactivity allows for the modification of polymers and other materials to impart desired properties.

Comparison with Similar Compounds

Similar Compounds

    ®-1-Azido-4-(methylthio)-butane: Similar structure but with a methylthio group instead of a methylsulfinyl group.

    ®-1-Azido-4-(methylsulfonyl)-butane: Contains a methylsulfonyl group, which is a more oxidized form of the methylsulfinyl group.

    ®-1-Azido-4-(methylsulfinyl)-pentane: Similar structure but with an additional carbon in the backbone.

Uniqueness

®-1-Azido-4-(methylsulfinyl)-butane is unique due to the presence of both an azido group and a methylsulfinyl group. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.

Properties

CAS No.

155185-01-6

Molecular Formula

C5H11N3OS

Molecular Weight

161.23 g/mol

IUPAC Name

1-azido-4-methylsulfinylbutane

InChI

InChI=1S/C5H11N3OS/c1-10(9)5-3-2-4-7-8-6/h2-5H2,1H3

InChI Key

SCBWZMZIFFMINE-UHFFFAOYSA-N

SMILES

CS(=O)CCCCN=[N+]=[N-]

Canonical SMILES

CS(=O)CCCCN=[N+]=[N-]

Origin of Product

United States

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